2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid
Overview
Description
2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid is a chemical compound with significant biological activity. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a cyclohexane ring, a carboxylic acid group, and a dichlorophenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid typically involves multiple steps. One common method starts with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. The next step involves the acylation of this compound with cyclohexanecarbonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are also used to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. In biological systems, it may inhibit enzymes or interact with receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with additional chlorine atoms.
2-Methyl-4-chlorophenoxyacetic Acid: A related compound with a methyl group instead of a chlorine atom.
Uniqueness
What sets 2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O5/c17-9-5-6-13(12(18)7-9)25-8-14(21)19-20-15(22)10-3-1-2-4-11(10)16(23)24/h5-7,10-11H,1-4,8H2,(H,19,21)(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKMKPXGHCFDAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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